4-(Aminomethyl)-3-fluorophenol
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Overview
Description
4-(Aminomethyl)-3-fluorophenol is an organic compound that features a phenol group substituted with an aminomethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the nitration of 3-fluorophenol followed by reduction to yield the corresponding aminomethyl derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro intermediates results in amines.
Scientific Research Applications
4-(Aminomethyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimalarial activity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Aminomethyl)-3-fluorophenol include:
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
2-Methoxy-5-(phenylamino)methylphenol: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(aminomethyl)-3-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSAMJPQAGOBGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610095 |
Source
|
Record name | 4-(Aminomethyl)-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754971-62-5 |
Source
|
Record name | 4-(Aminomethyl)-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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